N-(4-Methylbenzene-1-sulfonyl)-beta-alanyl chloride
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Overview
Description
Propanoyl chloride, 3-[[(4-methylphenyl)sulfonyl]amino]- is an organic compound with the molecular formula C10H12ClNO3S and a molecular weight of 261.73 g/mol . This compound is characterized by the presence of a propanoyl chloride group and a 4-methylphenylsulfonylamino group, making it a versatile reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoyl chloride, 3-[[(4-methylphenyl)sulfonyl]amino]- typically involves the reaction of propanoyl chloride with 4-methylphenylsulfonamide under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
Propanoyl chloride, 3-[[(4-methylphenyl)sulfonyl]amino]- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Reduction Reactions: It can be reduced to the corresponding alcohol or amine under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Substitution: Formation of sulfonamides, esters, or other substituted derivatives.
Reduction: Formation of alcohols or amines.
Oxidation: Formation of sulfonic acids or other oxidized products.
Scientific Research Applications
Propanoyl chloride, 3-[[(4-methylphenyl)sulfonyl]amino]- has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of drug candidates and in medicinal chemistry for the synthesis of bioactive molecules.
Industry: Applied in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of propanoyl chloride, 3-[[(4-methylphenyl)sulfonyl]amino]- involves its reactivity as an acylating agent. The compound can acylate nucleophiles such as amines, alcohols, and thiols, forming amides, esters, and thioesters, respectively. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Propanoyl chloride: A simpler acyl chloride with similar reactivity but lacks the sulfonylamino group.
Benzoyl chloride: Another acyl chloride with a benzene ring, used in similar reactions but with different reactivity due to the aromatic ring.
Tosyl chloride: Contains a sulfonyl group like propanoyl chloride, 3-[[(4-methylphenyl)sulfonyl]amino]-, but with a toluene ring instead of a propanoyl group.
Uniqueness
Propanoyl chloride, 3-[[(4-methylphenyl)sulfonyl]amino]- is unique due to the presence of both the propanoyl and sulfonylamino groups, which confer distinct reactivity and versatility in organic synthesis. This dual functionality allows it to participate in a wider range of chemical reactions compared to simpler acyl chlorides .
Properties
IUPAC Name |
3-[(4-methylphenyl)sulfonylamino]propanoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3S/c1-8-2-4-9(5-3-8)16(14,15)12-7-6-10(11)13/h2-5,12H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPUNZUMITPKBSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30543672 |
Source
|
Record name | N-(4-Methylbenzene-1-sulfonyl)-beta-alanyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30543672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61341-03-5 |
Source
|
Record name | N-(4-Methylbenzene-1-sulfonyl)-beta-alanyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30543672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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